molecular formula C22H26N6O3 B2447617 3-(3-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1797583-55-1

3-(3-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No. B2447617
CAS RN: 1797583-55-1
M. Wt: 422.489
InChI Key: MOXAHCFBQTZKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H26N6O3 and its molecular weight is 422.489. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Quinazolinone derivatives, including the specific compound mentioned, are of significant interest in the field of medicinal chemistry due to their diverse biological activities. The synthesis of quinazolinone and its derivatives often involves multi-step chemical reactions, aiming to explore the structural and functional diversity of these compounds. For instance, El‐Hiti et al. (1997) detailed a convenient synthesis method for 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones, showcasing the versatility of quinazolinone chemistry through various cyclization and acetylation reactions (El‐Hiti, 1997).

Potential Therapeutic Applications

Quinazolinone and piperidine derivatives have been studied for their therapeutic potential in various models. For example, Takai et al. (1986) synthesized piperidine derivatives with a quinazoline ring system and tested them for antihypertensive activity, finding some derivatives to be effective in lowering blood pressure in animal models (Takai et al., 1986). Similarly, other studies have explored the cardiotonic (Nomoto et al., 1991) and antimicrobial activities (Patel et al., 2012) of related compounds, highlighting the broad applicability of these molecules in addressing various health conditions.

properties

IUPAC Name

3-[3-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c1-25-22(31)28(16-6-7-16)20(24-25)15-8-11-26(12-9-15)19(29)10-13-27-14-23-18-5-3-2-4-17(18)21(27)30/h2-5,14-16H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXAHCFBQTZKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

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